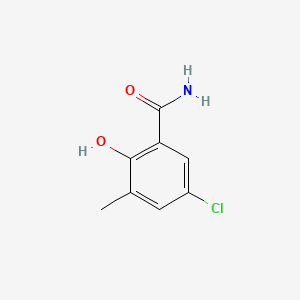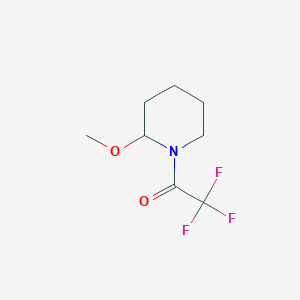
Benzamide, 5-chloro-2-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-3-methylbenzamide: is an organic compound with the molecular formula C8H8ClNO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-methylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like chlorobenzene for several hours .
Industrial Production Methods: On an industrial scale, the production of 5-Chloro-2-hydroxy-3-methylbenzamide may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed:
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced products
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-hydroxy-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anti-inflammatory properties .
Industry: In the industrial sector, 5-Chloro-2-hydroxy-3-methylbenzamide is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
5-Chloro-2-hydroxybenzoic acid: Lacks the amide group, making it less versatile in certain reactions.
3-Chloro-4-hydroxybenzamide: Different substitution pattern on the benzene ring.
Uniqueness: 5-Chloro-2-hydroxy-3-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
40912-84-3 |
|---|---|
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |
Clave InChI |
CDUYYXSMTAZNGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)







![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
